molecular formula C19H25N3O2S B5243462 N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE

Cat. No.: B5243462
M. Wt: 359.5 g/mol
InChI Key: IWHWEPQDOVUNNC-UHFFFAOYSA-N
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Description

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a phenyl group, and a methanesulfonamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE typically involves the reaction of 4-(4-methylpiperazin-1-yl)benzyl chloride with phenylmethanesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-1-PHENYLMETHANESULFONAMIDE is unique due to its combination of a piperazine ring, a phenyl group, and a methanesulfonamide group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-21-11-13-22(14-12-21)19-9-7-17(8-10-19)15-20-25(23,24)16-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHWEPQDOVUNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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